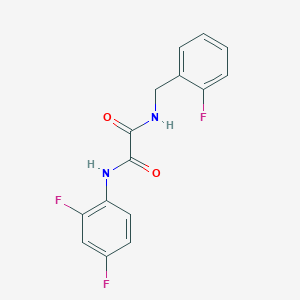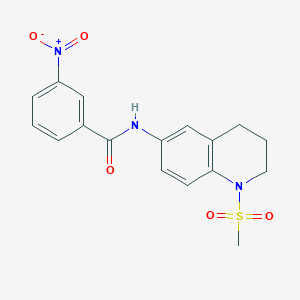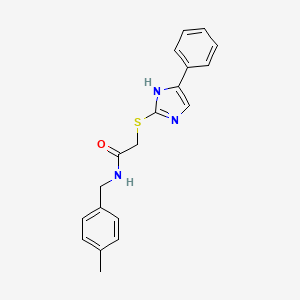![molecular formula C14H15BrN2OS B2658152 N-(6-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide CAS No. 476280-90-7](/img/structure/B2658152.png)
N-(6-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide
Vue d'ensemble
Description
“N-(6-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide” is a heterocyclic compound . It has drawn significant scientific interest in recent years. It is related to a series of compounds that have been synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular formula of “N-(6-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide” is C14H15BrN2OS . Its molecular weight is 339.25 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids .Applications De Recherche Scientifique
Antioxidant Activity
Compounds related to the thiazole ring, such as “N-(6-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide”, have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole derivatives have been reported to possess analgesic properties . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals going to the brain or by interfering with the brain’s interpretation of the signals, without producing anesthesia or loss of consciousness.
Anti-inflammatory Activity
Thiazole compounds have been found to exhibit anti-inflammatory effects . Anti-inflammatory drugs make up about half of analgesics, remedying pain by reducing inflammation as opposed to opioids, which affect the central nervous system.
Antimicrobial and Antifungal Activity
Thiazole derivatives have been found to have antimicrobial and antifungal properties . These properties make them useful in the treatment of infections caused by bacteria, such as pneumonia and MRSA, as well as fungal infections.
Antiviral Activity
Compounds related to the thiazole ring have been found to act as antiviral agents . Antiviral drugs are a type of medication used specifically for treating viral infections. They act by inhibiting the development of the virus.
Antitumor and Cytotoxic Activity
Thiazole derivatives have been reported to possess antitumor and cytotoxic activities . These compounds can inhibit the growth of tumors and can be toxic to cells, which makes them potential candidates for the development of cancer treatments.
Mécanisme D'action
While the specific mechanism of action for “N-(6-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide” is not mentioned in the search results, similar compounds have been found to have significant anti-inflammatory and analgesic activities . These effects are believed to be mediated chiefly through inhibition of the biosynthesis of prostaglandins .
Orientations Futures
The future directions for “N-(6-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide” and similar compounds could involve further exploration of their anti-inflammatory and analgesic activities. There may also be potential for optimizing their synthesis process and investigating their other biological activities .
Propriétés
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2OS/c15-10-6-7-11-12(8-10)19-14(16-11)17-13(18)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWBPMHOAGNHSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

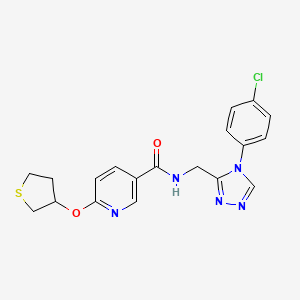

![(E)-3-(furan-2-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2658074.png)
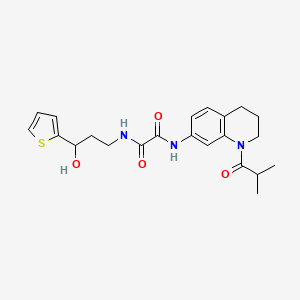
![(1R,5S)-N-(4-ethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2658079.png)

![5-methoxy-6-[(3-methylpiperidino)carbonyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2658081.png)
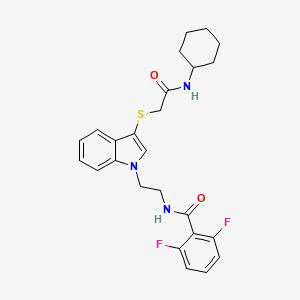
![3-methyl-N-(2-methylbenzo[d]thiazol-5-yl)isoxazole-5-carboxamide](/img/structure/B2658086.png)

